3-ethynyl-4-(trifluoromethyl)pyridine
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Overview
Description
3-Ethynyl-4-(trifluoromethyl)pyridine is a synthetic compound belonging to the class of aromatic pyridine derivatives It is characterized by the presence of an ethynyl group at the third position and a trifluoromethyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling of an appropriate boronic acid or ester with a halogenated pyridine derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the selection of suitable catalysts and reagents plays a crucial role in minimizing by-products and ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethynyl-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 3-ethynyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties contribute to its effectiveness in various applications, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the ethynyl group, resulting in different chemical and biological properties.
3-Ethynylpyridine: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
4-Ethynyl-3-(trifluoromethyl)pyridine: Positional isomer with distinct reactivity and applications.
Uniqueness
3-Ethynyl-4-(trifluoromethyl)pyridine is unique due to the combined presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1402148-69-9 |
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Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-ethynyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F3N/c1-2-6-5-12-4-3-7(6)8(9,10)11/h1,3-5H |
InChI Key |
DEZPRICHUHMESR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CN=C1)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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